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Compound of Interest

Compound Name: rac-trans-Sertraline
CAS No.: 107508-17-8
Cat. No.: B7826134
Get Quote
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Abstract & Strategic Overview

The synthesis of rac-trans-Sertraline is achieved via the reductive amination of 4-(3,4-
dichlorophenyl)-1-tetralone. While commercial routes employ catalytic hydrogenation to favor
the cis-isomer (the active drug), this protocol employs Sodium Borohydride (NaBHa4) reduction.
This hydride donor lacks the facial selectivity of surface-catalyzed hydrogenation, yielding a
~1:1 mixture of cis and trans diastereomers.

Following reduction, the trans-isomer is isolated via Flash Column Chromatography on the free
base, exploiting the significant difference in polarity between the diastereomers. The final
hydrochloride salt is precipitated under anhydrous conditions.

Key Mechanistic Pathway[1]

e Imine Condensation: Thermodynamic equilibrium favors the E-imine.

o Hydride Reduction: Nucleophilic attack by hydride occurs from both the top and bottom faces
of the planar imine, generating the racemic cis and trans amines.
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o Diastereomeric Separation: The trans-amine (equatorial/axial substituents) exhibits distinct
chromatographic retention compared to the cis-amine.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the reaction pathway and the critical divergence point for
isolating the trans-isomer.
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Caption: Synthesis workflow highlighting the divergence of cis/trans isomers and the
chromatographic isolation of the target trans-diastereomer.

Experimental Protocol
Phase 1: Synthesis of Sertraline Imine

Objective: Convert the ketone to the N-methylimine. Methodology: Titanium(lV) chloride
mediated condensation is used for speed and high conversion on a laboratory scale.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount
4-(3,4-

Dichlorophenyl)-1- 291.17 1.0 10.0g
tetralone

Methylamine (2M in
THF)

31.06 4.0 68.0 mL

Titanium(IV) Chloride
(TiCla)

189.68 0.6 2.3 mL

| Toluene (Anhydrous) | - | Solvent | 150 mL |
Procedure:

» Dissolve Tetralone (10.0 g) in anhydrous Toluene (100 mL) in a round-bottom flask under
Nitrogen.

e Cool the solution to 0°C in an ice bath.
¢ Add Methylamine solution (68 mL) dropwise.

o Critical Step: Carefully add TiCla (2.3 mL) dropwise over 20 minutes. (Caution: Exothermic,
fumes).

 Allow the mixture to warm to room temperature and stir for 12 hours.
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« Filter the reaction mixture through a pad of Celite to remove Titanium salts. Wash the pad
with Toluene.[1]

o Concentrate the filtrate in vacuo to yield the crude imine as a yellow/orange oil. Use
immediately in Phase 2.

Phase 2: Non-Stereoselective Reduction

Objective: Reduce the imine to the amine, maximizing the trans content. Mechanism: NaBHa4
provides a "hard" hydride source that attacks the imine from the least hindered trajectory, but
without the surface-binding constraints of catalytic hydrogenation, resulting in a favorable
cis/trans ratio (approx. 1:1).

Reagents Table:

Reagent MW Equiv. Amount
Crude Imine (from

~304.2 1.0 ~104 g9
Phase 1)
Sodium Borohydride

37.83 2.0 264

(NaBHa)

| Methanol | - | Solvent | 100 mL |

Procedure:

» Dissolve the Crude Imine in Methanol (100 mL).

o Cool to 0°C.

e Add NaBHa4 (2.6 g) in small portions over 30 minutes to control hydrogen evolution.
 Stir at room temperature for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
e Quench: Add water (50 mL) slowly.

o Extract with Dichloromethane (DCM) (3 x 50 mL).
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» Dry combined organics over Na2SOa4 and concentrate to yield the Crude Amine Mixture
(cis/trans).

Phase 3: Isolation of rac-trans-Sertraline (Free Base)

Objective: Separate the trans-isomer from the cis-isomer (drug substance). Technique: Flash
Column Chromatography.

Protocol:
» Stationary Phase: Silica Gel 60 (230-400 mesh).
e Mobile Phase: Gradient of Hexane : Ethyl Acetate : Triethylamine (TEA).
o Start: 90:10:1 (Hex:EtOAC:TEA)
o End: 70:30:1 (Hex:EtOAC:TEA)
» Elution Order:
o Fraction A (Fast):cis-Sertraline (Major impurity for this purpose).
o Fraction B (Slow):rac-trans-Sertraline (Target).

« ldentification: Collect fractions. Spot on TLC. The trans-isomer typically has a lower Rf value
than the cis-isomer in this system due to the equatorial/axial arrangement exposing the
amine more effectively to the silica.

Combine pure trans-fractions and concentrate to obtain a pale yellow oil.

Phase 4: Hydrochloride Salt Formation

Objective: Stabilize the free base as the HCI salt.
Procedure:

o Dissolve the purified rac-trans-Sertraline free base (approx. 3.0 g) in dry Diethyl Ether (50
mL).
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e Cool to 0°C.

e Bubble dry HCI gas through the solution OR add 2M HCI in Ether (1.2 equiv) dropwise.
o A white precipitate forms immediately.

« Stir for 30 minutes.

« Filter the solid under Nitrogen.

e Wash with cold Ether (2 x 10 mL).

e Dry under vacuum at 40°C.

Yield: Expect ~2.5 - 3.5 g of rac-trans-Sertraline Hydrochloride.

Analytical Validation

To ensure the integrity of the standard, the following analytical parameters must be met.

Test Acceptance Criteria Method Note

White to off-white crystalline

Appearance Visual

powder
HPLC Purity > 98.0% C18 Column, MeOH/Buffer
Diastereomeric Ratio > 99:1 (trans : cis) Critical for reference standard
1H NMR Consistent with structure Distinct shift of C1-H proton

NMR Distinction (CDCIs):

e cis-Sertraline: The proton at C-1 (benzylic methine) typically appears as a triplet or dd
around 4.2 ppm.

 trans-Sertraline: The proton at C-1 appears upfield relative to the cis isomer, often around
3.8 - 4.0 ppm, with different coupling constants due to the axial-axial vs axial-equatorial
relationship with C-2 protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis-of-rac-trans-sertraline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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